REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]([S:14]([CH3:17])(=[O:16])=[O:15])[CH:6]=1)(=[O:4])=[O:3]>CO.[Pd]>[CH3:17][S:14]([C:7]1[CH:8]=[C:9]([NH2:11])[CH:10]=[C:5]([S:2]([CH3:1])(=[O:4])=[O:3])[CH:6]=1)(=[O:16])=[O:15]
|
Name
|
1,3-bis(methylsulfonyl)-5-nitrobenzene
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
HCl in ethyl acetate (5 mL, appr. 2M) was added
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C=C(C=C(C1)S(=O)(=O)C)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |